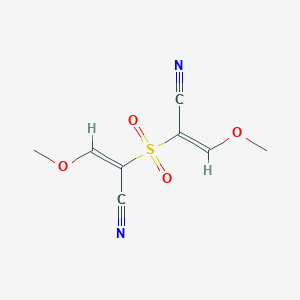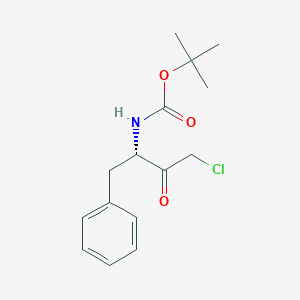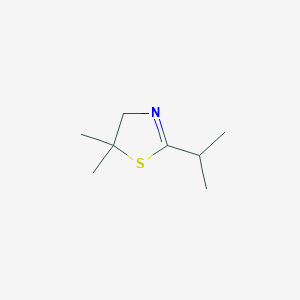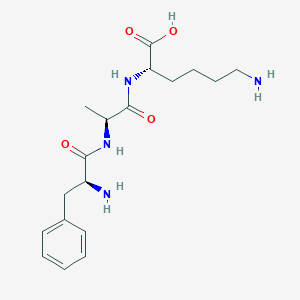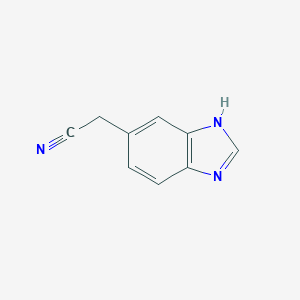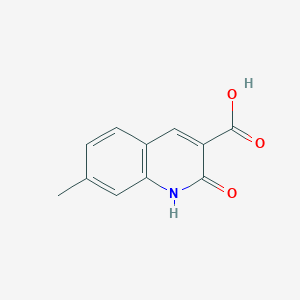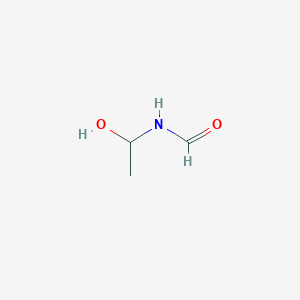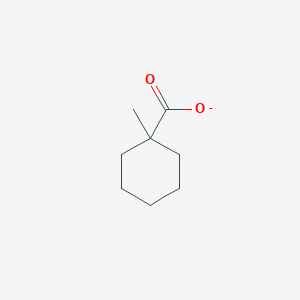
1-Methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohexane-1-carboxylate is an organic compound with the chemical formula C8H14O2. It is also known by its systematic name, 1-methylcyclohexanecarboxylic acid. This compound is widely used in scientific research due to its unique properties and applications. In
Mécanisme D'action
The mechanism of action of 1-Methylcyclohexane-1-carboxylate is not well understood. However, studies have shown that it can act as a ligand for certain receptors, leading to downstream effects. It has also been found to have some antioxidant activity.
Effets Biochimiques Et Physiologiques
1-Methylcyclohexane-1-carboxylate has been shown to have some biochemical and physiological effects. Studies have found that it can inhibit the growth of certain bacteria and fungi. It has also been found to have some anti-inflammatory activity. However, more research is needed to fully understand the effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methylcyclohexane-1-carboxylate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 1-Methylcyclohexane-1-carboxylate. One area of interest is its potential as an antioxidant and anti-inflammatory agent. Another area of interest is its potential as a ligand for certain receptors, which could lead to the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different organisms and systems.
Conclusion
In conclusion, 1-Methylcyclohexane-1-carboxylate is a versatile compound with various applications in scientific research. Its synthesis method is well established, and it has been found to have some biochemical and physiological effects. While its mechanism of action is not well understood, it has potential for future research in areas such as antioxidant and anti-inflammatory activity and ligand development.
Méthodes De Synthèse
The synthesis of 1-Methylcyclohexane-1-carboxylate can be achieved through different methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of cyclohexene with carbon dioxide in the presence of a catalyst to form 1-methylcyclohexene-1-carboxylic acid, which is then converted to the desired compound through esterification.
Applications De Recherche Scientifique
1-Methylcyclohexane-1-carboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of other organic compounds. It is also used as a reference standard in chromatography and spectroscopy techniques. Additionally, it is used as a reagent in the synthesis of chiral compounds.
Propriétés
IUPAC Name |
1-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQLKUNRPCYEW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13O2- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426150 |
Source


|
| Record name | 1-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclohexane-1-carboxylate | |
CAS RN |
103884-34-0 |
Source


|
| Record name | 1-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

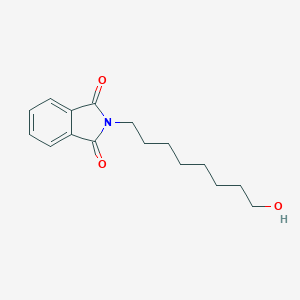
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)


![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)


